molecular formula C18H13F3O5 B2635732 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 685861-47-6

3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2635732
CAS No.: 685861-47-6
M. Wt: 366.292
InChI Key: HXUMLKHADLLMBY-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes an ethoxyphenoxy group, a hydroxy group, and a trifluoromethyl group attached to a chromenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then subjected to further reactions to introduce the trifluoromethyl group and the chromenone structure . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromenone derivative with a ketone group, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its chromenone backbone, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it valuable for targeted research and applications in various scientific fields .

Biological Activity

The compound 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CID 5449307) is a member of the chromone family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18_{18}H13_{13}F3_{3}O5_{5}
Molecular Weight: 364.29 g/mol
CAS Number: Not specified in the provided data

The compound features a chromone backbone with a trifluoromethyl group and an ethoxyphenoxy substituent, contributing to its unique chemical properties and biological activities.

Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. The presence of the trifluoromethyl group enhances electron-withdrawing characteristics, which may increase the compound's ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

  • Cholinesterase Inhibition:
    Studies have shown that related compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. For instance, derivatives with halogen substitutions have demonstrated varying degrees of inhibitory activity against these enzymes, suggesting a potential role for this compound in treating neurodegenerative disorders like Alzheimer's disease .
  • Cyclooxygenase Inhibition:
    The compound may also exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Inhibition of these enzymes can lead to anti-inflammatory effects, making it a candidate for further investigation in the context of inflammatory diseases .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of chromone derivatives against various cancer cell lines. For example:

  • MCF-7 Cells: Some derivatives have shown IC50_{50} values in the micromolar range, indicating moderate cytotoxicity against breast cancer cells.
  • Hek293 Cells: Similar evaluations against human embryonic kidney cells provide insights into the selectivity and safety profile of these compounds.

The specific cytotoxicity of this compound remains to be thoroughly investigated but may align with findings from related compounds .

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on various chromone derivatives, including those with trifluoromethyl groups, demonstrated their capacity to reduce oxidative stress markers in vitro. These compounds were tested for their ability to inhibit lipid peroxidation and scavenge free radicals, showing promise as potential therapeutic agents for conditions associated with oxidative damage.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective potential of chromone derivatives through their action on cholinesterases. The findings suggested that specific structural modifications could enhance inhibitory activity against AChE, thereby offering insights into developing treatments for Alzheimer's disease.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O5/c1-2-24-12-5-3-4-6-13(12)25-16-15(23)11-8-7-10(22)9-14(11)26-17(16)18(19,20)21/h3-9,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMLKHADLLMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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